Dihydroartemisinin

Antimalarial Drug Discovery Parasitology

Direct procurement of Dihydroartemisinin (DHA) eliminates pharmacokinetic variability inherent to prodrugs (artesunate, artemether, arteether) which convert to DHA at rates from 3–73%. As the gold standard with superior in vitro potency (EC50 4.7–23 nM), this active moiety is essential for precise ring-stage survival assays (RSA), stable cyclodextrin complex formulation, and reliable PK/PD modeling. Ensure consistent, predictable activity.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B1200408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11?,12+,13-,14?,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-KWWHLYHASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,5R,9R,10S,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^4,13.0^8,13]hexadecan-10-ol: Procurement-Relevant Chemical Identity and Role as Dihydroartemisinin


The compound designated (4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^4,13.0^8,13]hexadecan-10-ol is the IUPAC name for the active metabolite dihydroartemisinin (DHA), a sesquiterpene lactone endoperoxide derived from the reduction of artemisinin [1]. As the principal active moiety generated in vivo from clinically administered artemisinin derivatives, DHA is central to both antimalarial and broader biological research applications [2]. Its procurement is predicated on its role as the ultimate pharmacologically active entity against Plasmodium species, distinguishing it from prodrug analogs that require metabolic conversion.

Why Procurement of (4S,5R,9R,10S,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^4,13.0^8,13]hexadecan-10-ol Cannot Be Substituted by Prodrug Analogs


Generic substitution with artemisinin prodrugs—such as artemether, artesunate, or arteether—fails for applications requiring the direct pharmacological effector. These analogs are designed to be metabolized into DHA in vivo, but the extent and rate of this conversion vary substantially by compound and route of administration [1]. For instance, artesunate achieves 25–73% conversion to DHA, whereas artemether and arteether exhibit only 3–16% and 3–16% conversion, respectively [2]. Direct procurement of the DHA compound circumvents this pharmacokinetic variability, enabling more precise in vitro studies and formulation development where predictable activity and stability are paramount.

Quantitative Differentiation of (4S,5R,9R,10S,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^4,13.0^8,13]hexadecan-10-ol Against Artemisinin-Derived Comparators


Superior In Vitro Antimalarial Potency of Dihydroartemisinin Against Plasmodium falciparum Compared to Artemisinin

Dihydroartemisinin (DHA) demonstrates significantly higher in vitro antimalarial potency compared to its parent compound, artemisinin. In a 48-hour in vitro assay against four strains of Plasmodium falciparum, the EC50 of DHA ranged from 4.7 to 23 nM, while artemisinin exhibited an EC50 range of 3 to 108 nM [1]. Notably, the median inhibitory concentration difference highlights DHA's enhanced activity against both chloroquine-sensitive and resistant strains, making it a more reliable reference standard for assay development and resistance monitoring.

Antimalarial Drug Discovery Parasitology

Enhanced In Vivo Antimalarial Efficacy of Dihydroartemisinin in the Plasmodium berghei Murine Model

In a rodent model of malaria using Plasmodium berghei, dihydroartemisinin was directly compared to artemisinin and sodium artesunate. When administered intramuscularly at a dose of 10 mg/kg for three consecutive days, DHA achieved a cure rate of 47%, while both artemisinin and artesunate resulted in a 100% recrudescence rate at the same dosage [1]. This in vivo outcome contrasts with the in vitro IC50 values, where DHA (0.3 × 10⁻⁸ M) also outperformed artemisinin (1.9 × 10⁻⁸ M) and artesunate (1.1 × 10⁻⁸ M) [2].

In Vivo Efficacy Antimalarial Preclinical Development

Distinct Pharmacokinetic Profile: Longer Terminal Half-Life of Dihydroartemisinin Compared to Artesunate and Artemether

Comparative pharmacokinetic analysis in rats reveals that DHA possesses a longer terminal elimination half-life than its major prodrug counterparts. Following intravenous administration, the terminal half-life of DHA was 0.95 hours, which is longer than that of artemether (0.53 h), arteether (0.45 h), and artesunate (0.35 h) [1]. Furthermore, the clearance rate of DHA (55–64 mL min⁻¹ kg⁻¹) is substantially lower than that of artesunate (191–240 mL min⁻¹ kg⁻¹), indicating more sustained systemic exposure.

Pharmacokinetics Drug Metabolism ADME

Drastically Enhanced Aqueous Solubility of Dihydroartemisinin via Cyclodextrin Complexation

While native DHA has poor aqueous solubility, complexation with hydroxypropyl-β-cyclodextrin (HPβCD) dramatically improves its solubility profile. Studies show that DHA-HPβCD complexes achieve an 89-fold increase in solubility compared to uncomplexed DHA [1]. At a HPβCD concentration of 275.1 mM, the equilibrium solubility of DHA reaches 10.04 mg/mL in water and 11.61 mg/mL in phosphate buffer (pH 7.4) [2]. This solubility enhancement is significantly greater than that achievable with prodrugs like artesunate, which exhibits pH-dependent solubility (e.g., 1.40 mg/mL in distilled water) and degrades rapidly in aqueous solution [3].

Formulation Science Solubility Enhancement Drug Delivery

Improved Thermal and Hydrolytic Stability of Dihydroartemisinin-Cyclodextrin Complexes

Complexation with HPβCD not only enhances solubility but also significantly improves the thermal and hydrolytic stability of DHA. DHA-HPβCD complexes exhibit a 40% increase in thermal stability at 50°C and a 29-fold decrease in hydrolysis rates compared to uncomplexed DHA [1]. This contrasts with artesunate, which is known to be sensitive to humidity and degrades rapidly in combination with amodiaquine [2] and in reconstituted suspensions (bad stability results even with pH adjustment) [3].

Stability Formulation Quality Control

Priority Procurement Applications for (4S,5R,9R,10S,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^4,13.0^8,13]hexadecan-10-ol Based on Quantitative Differentiation Evidence


In Vitro Antimalarial Susceptibility Testing and Resistance Surveillance

Given its superior in vitro potency (EC50 4.7–23 nM) against Plasmodium falciparum compared to artemisinin (EC50 3–108 nM) [1], DHA serves as the gold-standard reference compound for determining artemisinin susceptibility in clinical isolates. Its use in ring-stage survival assays (RSA) and standard IC50 determinations enables more sensitive detection of emerging resistance phenotypes, a critical need in global malaria elimination programs.

Development of Novel Artemisinin-Based Combination Therapies (ACTs) and Non-Antimalarial Applications

The combination of high intrinsic potency and favorable pharmacokinetic profile (longer half-life: 0.95 h vs. 0.35–0.53 h for prodrugs) [2] makes DHA an attractive core scaffold for designing new ACT partners. Additionally, its ability to form stable, highly soluble cyclodextrin complexes (89-fold solubility increase) [3] facilitates formulation development for both antimalarial and emerging anticancer indications where precise dosing and reliable stability are paramount.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Metabolite Reference Standard

As the common active metabolite of artemether, artesunate, and arteether [4], DHA is essential for analytical method development and validation in clinical pharmacology studies. Its well-defined conversion rates from prodrugs (e.g., 25–73% from artesunate) [5] allow for accurate back-calculation of prodrug exposure, supporting PK/PD modeling in drug development and therapeutic drug monitoring.

Formulation and Stability Studies for Parenteral and Oral Dosage Forms

The demonstrated ability to enhance DHA solubility (up to 11.61 mg/mL via cyclodextrin complexation) [6] and thermal stability (40% increase at 50°C) [7] positions DHA as a viable candidate for developing stable, high-concentration injectable formulations. This addresses a key limitation of artesunate, which suffers from poor aqueous stability and rapid degradation in suspension [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.